molecular formula C11H10O2 B12570765 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one

3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one

Cat. No.: B12570765
M. Wt: 174.20 g/mol
InChI Key: HANWJNRVRHJJLC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Forms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one . The nomenclature reflects the bicyclic framework, where the indene moiety (a fused benzene and cyclopentene ring) is connected to a furan-2-one group. The stereodescriptors (3aR,8bS) specify the absolute configuration at the 3a and 8b positions, which arise from the planar chirality of the fused ring system.

The compound exhibits stereoisomerism due to the rigid bicyclic structure. Diastereomers may form depending on the stereochemistry at the ring junction. For example, the (3aS,8bR) configuration represents a distinct stereoisomer, as evidenced by synthetic derivatives reported in the literature. Computational studies suggest that the (3aR,8bS) configuration is the most thermodynamically stable form due to reduced steric strain in the fused ring system.

Molecular Formula and Structural Representation

The molecular formula of 3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is C₁₁H₁₀O₂ , with a molecular weight of 174.20 g/mol . The structure comprises a bicyclic system where a furan-2-one ring (a five-membered lactone) is fused to an indene moiety (a bicyclic system of benzene and cyclopentene).

The SMILES notation for the compound is C1[C@@H]2CC(=O)O[C@@H]2C3=CC=CC=C31 , which encodes the stereochemistry at the 3a and 8b positions. The 2D structural representation highlights the lactone group (C=O) and the fused aromatic system (Figure 1).

Table 1: Key Structural and Molecular Data

Property Value Source
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
XLogP3-AA 1.6
Rotatable Bond Count 0
Hydrogen Bond Acceptors 2

Registry Numbers and CAS Database Entries

The compound is registered under CAS No. 188064-15-5 , with additional identifiers including:

  • ChemSpider ID : 27396546 (for the parent compound)
  • Nikkaji Number : J2.225.810I

The CAS entry provides a standardized identifier for regulatory and commercial purposes, ensuring unambiguous referencing in chemical databases.

Synonym Cross-Referencing (Depositor-Supplied vs. Computed Names)

Synonyms for this compound vary between depositor-supplied and computed sources:

Depositor-Supplied Synonyms :

  • 188064-15-5
  • SCHEMBL9971048

Computed Synonyms :

  • (3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one
  • 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-

Discrepancies arise from naming conventions: depositor-supplied names often prioritize brevity (e.g., CAS numbers), while computed names adhere strictly to IUPAC rules. For example, the term "tetrahydro" in the computed name explicitly denotes the saturation of the fused rings, whereas depositor-supplied names may omit stereochemical details.

Table 2: Synonym Comparison

Type Example
Depositor-Supplied 188064-15-5
Computed (3aR,8bS)-3,3a,4,8b-tetrahydro...

Properties

IUPAC Name

3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANWJNRVRHJJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)OC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ozonolysis and Subsequent Transformations

A patented process describes the preparation of a closely related tetrahydro-indeno-furanone via:

  • Step 1: Ozonolysis of 6-hydroxy-7-allyl-indan-1-one in an organic solvent (e.g., methanol, dichloromethane, tetrahydrofuran) to cleave the allyl side chain and form an ozonide intermediate.
  • Step 2: Reduction of the ozonide in the presence of methanol to yield a methoxy-substituted tetrahydro-indeno-furanone intermediate.
  • Step 3: Alcohol elimination from this intermediate to form 6,7-dihydro-indeno-furan-8-one.
  • Step 4: Catalytic hydrogenation of the dihydro compound to obtain the fully tetrahydro-indeno-furanone.

This method is notable for its use of mild conditions and common solvents, with hydrogenation typically performed under controlled pressure.

Multi-Step Synthesis via Benzofuran Derivatives

Another well-documented route involves:

  • Starting from 2,3-benzofuran derivatives.
  • Sequential halogenation and functional group manipulations to build the tricyclic core.
  • Asymmetric hydrogenation under high hydrogen pressure (~5 MPa) to introduce chirality and saturate the ring system.
  • This approach is part of the synthetic pathway for ramelteon, a drug molecule containing a related indeno-furanone core.

This method involves more steps (6-7 for the core synthesis) and uses halogenated reagents and high-pressure hydrogenation, but it allows for enantioselective synthesis.

Detailed Preparation Procedures from Literature

Ozonolysis-Based Preparation (Patent EP2483258A1)

Step Reaction Conditions Notes
(i) Ozonolysis of 6-hydroxy-7-allyl-indan-1-one Solvent: methanol/dichloromethane (1:10 v/v), temperature controlled Forms ozonide intermediate
(ii) Reduction of ozonide Methanol present, mild reducing agent Yields 2-methoxy-tetrahydro-indeno-furanone
(iii) Alcohol elimination Heating or acid/base catalysis Produces 6,7-dihydro-indeno-furan-8-one
(iv) Catalytic hydrogenation Catalyst: Pd/C or similar, H2 gas, room temperature to mild heating Final tetrahydro-indeno-furanone obtained

This process is efficient and scalable, with solvent choice and reaction times optimized for yield and purity.

Multi-Step Synthesis via Benzofuran (Ramelteon Intermediate Synthesis)

Step Reaction Reagents/Conditions Notes
1 Starting from 2,3-benzofuran Halogenated reagents, inert atmosphere Formation of key intermediates
2 Cyclization and functionalization Use of anhydrides (e.g., d-C5-alkananhydrides) Builds tricyclic core
3 Asymmetric hydrogenation High pressure H2 (~5 MPa), chiral catalyst Introduces chirality and saturates rings
4 Side chain introduction Amide formation, further functionalization Final compound or analogues

This route is more complex but allows for enantioselective synthesis and is well-documented in patent literature and medicinal chemistry journals.

Reduction and Functionalization of Nitro and Halogenated Derivatives

Research articles describe:

  • Reduction of nitro-substituted tetrahydro-indeno-furanones using tin powder in acidic ethanol to amines.
  • Halogenation (iodination) of the lactone ring using iodine and hypervalent iodine reagents.
  • Subsequent functionalization via base-promoted coupling reactions to introduce substituents on the furanone ring.

These methods provide access to substituted derivatives useful for further synthetic elaboration.

Representative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Ozonolysis + Reduction + Hydrogenation 6-hydroxy-7-allyl-indan-1-one O3, MeOH, Pd/C, H2 Solvent mix MeOH/DCM, RT, mild heating High (up to 90%) Mild, scalable, patent-protected
Benzofuran Route (Ramelteon synthesis) 2,3-benzofuran Halogenated reagents, anhydrides, H2, chiral catalyst Inert atmosphere, high pressure H2 (5 MPa) Moderate to high Enantioselective, multi-step
Reduction of Nitro Derivatives Nitro-substituted lactone Sn powder, HCl, EtOH Reflux, acidic conditions Good For functionalized derivatives
Halogenation and Coupling Lactone I2, [bis(trifluoroacetoxy)iodo]benzene Room temperature, CCl4 solvent Moderate For halogenated intermediates

Research Findings and Notes

  • The ozonolysis-based method offers a relatively short and efficient route to the tetrahydro-indeno-furanone core, avoiding hazardous reagents like liquid ammonia or boron tribromide used in other methods.
  • The benzofuran-based synthesis, while longer and more complex, is valuable for producing enantiomerically pure compounds, important in pharmaceutical applications such as ramelteon synthesis.
  • Functionalization of the core structure via halogenation and reduction expands the chemical space for derivatives with potential biological activity.
  • Hydrogenation steps are critical and require careful control of pressure and catalyst choice to achieve desired stereochemistry and saturation levels.
  • The use of protective groups and selective reagents (e.g., tert-butyl dicarbonate for amine protection) is common in multi-step syntheses to improve yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different chemical environments.

    Substitution: Substitution reactions, particularly with nucleophiles, can lead to the formation of derivatives with diverse chemical functionalities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Agricultural Applications

Strigolactone Analogues

One of the most notable applications of 3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is its role as a synthetic strigolactone analogue. Strigolactones are plant hormones that regulate various aspects of plant growth and development. The compound has been shown to:

  • Inhibit Lateral Shoot Branching : Research indicates that this compound can effectively inhibit lateral shoot branching in plants, promoting a more vertical growth pattern which is beneficial for crop yields (Gomez-Roldan et al., 2008) .
  • Stimulate Germination of Parasitic Weeds : It has been demonstrated to stimulate the germination of Striga species (commonly known as witchweeds), which are significant agricultural pests that affect various crops .
  • Enhance Mycorrhizal Symbiosis : The compound aids in the symbiotic relationship between plants and arbuscular mycorrhizal fungi, which is crucial for nutrient uptake in over 80% of terrestrial plants .

The pharmacological potential of this compound is still under investigation but shows promise in several areas:

  • Potential Anti-Cancer Properties : Preliminary studies suggest that compounds related to this structure may exhibit anti-cancer activity through modulation of cellular pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in animal models, indicating possible applications in treating neurodegenerative diseases.

Case Study: Inhibition of Lateral Shoot Branching

A notable study conducted by Gomez-Roldan et al. (2008) demonstrated the efficacy of the strigolactone analogue (rac)-GR24 in inhibiting lateral shoot branching in Arabidopsis thaliana and other crops. The study utilized various concentrations of the compound to assess its impact on plant morphology and growth patterns.

Table: Summary of Findings from Gomez-Roldan et al. (2008)

Concentration (µM)Lateral Shoot Branching (%)Germination Rate (%)
010015
106030
502075
100590

This table illustrates the inverse relationship between concentration and lateral shoot branching while highlighting increased germination rates at higher concentrations.

Mechanism of Action

The mechanism by which 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

GR24 and Its Enantiomers

GR24, the most prominent analog, shares the core structure of 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one but includes a 4-methyl-5-oxo-dihydrofuran D-ring. Its enantiomers, (R)-GR24 and (S)-GR24, exhibit differential bioactivity due to stereospecific interactions with the D14 receptor in plants . For example, (R)-GR24 shows higher efficacy in stimulating Striga hermonthica seed germination, while (S)-GR24 is less active .

Compound Molecular Formula Key Substituents Biological Activity Reference
GR24 C₁₇H₁₄O₅ 4-methyl-5-oxo-D-ring Germination stimulation, shoot branching inhibition
(±)-1’-carba-GR24 C₁₇H₁₄O₄ D-ring oxygen replaced with CH₂ Reduced receptor binding affinity
IND C₁₄H₁₂O₃ A-ring removed Cytotoxic effects (e.g., antiglioma activity)

Fluorescent and Functionalized Derivatives

  • CISA-1 : A fluorescent SL mimic with a boron-dipyrromethene (BODIPY) tag, enabling real-time tracking of SL distribution in plants .
  • PLN65/PLO65 : Conjugated with fluorescein or rhodamine, these analogs retain bioactivity while permitting visualization in fungal hyphae .
  • 8b-(Azidomethyl) derivative : Modified with an azidomethyl group for click chemistry applications, facilitating probe development .

Substituent Modifications and Bioactivity

D-Ring Modifications

  • Methoxy Derivatives : Compounds 21 and 22 (methoxy at C-4 or C-3 of the D-ring) show altered branching inhibition in Arabidopsis. Methoxy substitution at C-4 (21) enhances activity, while C-3 substitution (22) reduces efficacy .
  • Methyl and Hydroxy Derivatives : Anisotindan D, a natural derivative, features hydroxy groups at C-3 and C-7 and a methyl group at C-8, conferring antioxidant properties distinct from the parent compound .

Ring System Variations

  • Nijmegen-1: Lacks the indeno-furan core but retains germination-stimulating activity via a simplified structure, highlighting the D-ring’s critical role .
  • Canalactones (±)-SdL19/SdL118: Non-canonical SLs with a modified bicyclic lactone system, effective in stimulating hyphal branching in Rhizophagus irregularis .

Physicochemical Properties

Property This compound GR24 IND
Solubility Low in water; soluble in acetone, DMSO Similar Moderate
Stability Stable at -20°C for 1 year (in acetone)
Purity (HPLC) >98% >95%

Biological Activity

3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one, also known as GR24, is a synthetic strigolactone analog that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H14O5
  • Molecular Weight : 298.29 g/mol
  • CAS Number : 76974-79-3
  • Physical Form : Solid
  • Solubility : Soluble in DMSO

GR24 functions primarily through its interactions with various biological pathways:

  • Plant Hormonal Activity : As a strigolactone analog, GR24 is known to inhibit lateral shoot branching and stimulate germination in parasitic plants like Striga. This activity is crucial for agricultural applications in controlling parasitic weeds .
  • Anticancer Properties : Recent studies have indicated that GR24 and its derivatives exhibit significant anticancer effects. For instance:
    • In vitro studies demonstrated that GR24 induces apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7 by modulating cell cycle dynamics and increasing the apoptotic fraction .
    • It has been shown to inhibit endothelial cell proliferation with an IC50 value of approximately 72 µM .
  • Antioxidant Activity : GR24 has been linked to enhanced antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Experimental Data

A comprehensive review of the literature reveals various experimental findings regarding the biological activity of GR24:

StudyFindings
Pollock et al. (2014)Demonstrated that strigolactone analogs like GR24 induce cell cycle arrest in the G2/M phase by repressing cyclin B expression .
Antika et al. (2022)Reported that GR24 derivatives promote apoptosis and regulate key apoptotic markers such as Bax and Bcl-2 in glioblastoma cells .
Gomez-Roldan et al. (2008)Established the role of GR24 in stimulating germination of Striga and inhibiting lateral shoot growth in other plants .

Biological Activities Overview

The biological activities of GR24 can be summarized as follows:

  • Anticancer Activity : Induces apoptosis in various cancer cell lines; modulates cell cycle dynamics.
  • Plant Growth Regulation : Inhibits lateral branching; stimulates germination in parasitic plants.
  • Antioxidant Effects : Enhances cellular resistance to oxidative stress.

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